(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine
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Overview
Description
®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine is an organophosphorus compound that features a ferrocene moiety. This compound is notable for its chiral properties, making it valuable in asymmetric synthesis and catalysis. The ferrocene unit provides stability and unique electronic properties, while the diphenylphosphino group offers coordination capabilities with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine typically involves the following steps:
Preparation of Ferrocene Derivatives: The starting material, ferrocene, is first lithiated using n-butyllithium in the presence of a coordinating solvent like tetrahydrofuran (THF).
Introduction of Diphenylphosphino Group: The lithiated ferrocene is then reacted with chlorodiphenylphosphine to introduce the diphenylphosphino group.
Formation of Chiral Amine: The chiral amine is introduced through a reaction with a suitable chiral amine precursor under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Lithiation: Large-scale lithiation of ferrocene using industrial-grade n-butyllithium.
Phosphination: Reaction with chlorodiphenylphosphine in large reactors.
Chiral Amine Introduction: Use of high-purity chiral amine precursors to ensure consistent stereochemistry.
Chemical Reactions Analysis
Types of Reactions
®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions.
Reduction: The compound can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: The diphenylphosphino group can participate in substitution reactions, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3) or iodine (I2) in acetonitrile.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Palladium(II) chloride (PdCl2) in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Metal complexes with transition metals like palladium, platinum, and nickel.
Scientific Research Applications
®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in drug delivery systems due to its stability and ability to form complexes with bioactive metals.
Medicine: Explored for its anticancer properties, leveraging the redox activity of the ferrocene moiety.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral catalysts are essential.
Mechanism of Action
The mechanism of action of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine involves:
Coordination with Metals: The diphenylphosphino group coordinates with transition metals, forming stable complexes.
Catalytic Activity: These metal complexes act as catalysts in various reactions, facilitating the formation of chiral products.
Redox Activity: The ferrocene moiety undergoes reversible oxidation and reduction, contributing to the compound’s catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Similar structure but lacks the chiral amine group.
®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine: Similar but with dimethyl substitution on the amine group.
Uniqueness
®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine is unique due to its chiral amine group, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
Properties
IUPAC Name |
cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)ethanamine;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NP.C5H10.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-2-4-5-3-1;/h2-7,9-12,15,18-19H,8,13-14,20H2,1H3;1-5H2;/t15-,18?,19?;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZCKPZLSKPRIC-UTOTXWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FeNP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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